molecular formula C11H16O B2455245 (2S)-2-(2,6-Dimethylphenyl)propan-1-ol CAS No. 2248173-86-4

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol

Cat. No. B2455245
CAS RN: 2248173-86-4
M. Wt: 164.248
InChI Key: TYPBBAIPPBRVIV-SNVBAGLBSA-N
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Description

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol, also known as dextromethamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a chiral compound, meaning that it exists in two different forms, with the (S)-enantiomer being the active form. Dextromethamphetamine is used for various purposes, including as a recreational drug, as a performance-enhancing drug, and as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity.

Mechanism of Action

Dextromethamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the synapse. This increase in neurotransmitter levels leads to the stimulation of the central nervous system, resulting in increased alertness, euphoria, and decreased appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine are numerous and varied. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. It also increases the release of stress hormones such as cortisol and adrenaline. Long-term use of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine can lead to neurotoxicity, cognitive impairment, and addiction.

Advantages and Limitations for Lab Experiments

Dextromethamphetamine has several advantages and limitations for lab experiments. It is a powerful tool for studying the role of dopamine in the brain and its effects on behavior. It is also useful for studying the effects of amphetamines on the cardiovascular system. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be exercised when using it in lab experiments.

Future Directions

There are several future directions for the study of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine. One area of research is the development of new drugs that can target specific neurotransmitter systems in the brain, without the potential for abuse and addiction. Another area of research is the development of new treatments for ADHD and obesity, using compounds that have similar effects on the brain without the potential for abuse and addiction. Additionally, more research is needed to understand the long-term effects of (2S)-2-(2,6-Dimethylphenyl)propan-1-olphetamine on the brain and body, and to develop effective treatments for addiction and cognitive impairment.

Synthesis Methods

The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-ol can be achieved through various methods, including the Leuckart-Wallach reaction, reductive amination, and Birch reduction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid to produce N-formylamphetamine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. Reductive amination involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-amine, which is then reduced to (2S)-2-(2,6-Dimethylphenyl)propan-1-ol. The Birch reduction involves the reaction of phenylacetone with lithium metal and ammonia to produce (2S)-2-(2,6-Dimethylphenyl)propan-1-ol.

Scientific Research Applications

Dextromethamphetamine has been extensively studied for its various scientific research applications. It is commonly used as a tool to study the role of dopamine in the brain and its effects on behavior. It has also been used to study the effects of amphetamines on the cardiovascular system, as well as their potential as a treatment for ADHD and obesity.

properties

IUPAC Name

(2S)-2-(2,6-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBBAIPPBRVIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,6-Dimethylphenyl)propan-1-ol

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